rac-(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid, trans
Description
rac-(1R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid, trans (hereafter referred to as the target compound) is a chiral cyclohexane-based derivative featuring a trans-configuration at the 1R and 3R positions. Its structure includes a carboxylic acid group at position 1 and an Fmoc-protected amino group at position 3. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound serves as a critical building block in medicinal chemistry, particularly for designing protease inhibitors or constrained peptide analogues, where the rigid cyclohexane backbone enforces specific conformational preferences .
Properties
CAS No. |
1932784-63-8 |
|---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid, trans, is a synthetic derivative notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O6 |
| Molecular Weight | 466.5 g/mol |
| CAS Number | 2228045-40-5 |
Structure
The structure of the compound includes a cyclohexane ring substituted with a fluorenylmethoxycarbonyl group and a carboxylic acid functional group. This configuration is critical for its interaction with biological targets.
The biological activity of rac-(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid primarily involves its role as a potential inhibitor of specific enzymes and receptors. The fluorenylmethoxycarbonyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through the activation of caspases.
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that rac-(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM depending on the cell line tested.
- Animal Models : In murine models of inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers compared to control groups.
Comparison with Similar Compounds
The target compound belongs to a family of Fmoc-protected cycloalkane/cycloalkene carboxylic acids. Key structural variables influencing its properties include ring size , substituent positions , stereochemistry , and additional functional groups . Below is a detailed comparison with structurally analogous compounds:
Ring Size and Conformational Rigidity
Key Findings :
- Cyclohexane’s larger size provides conformational flexibility while maintaining rigidity, making it preferable for mimicking peptide turn structures .
Substituent Position and Stereochemistry
| Compound Name | Substituent Position | Stereochemistry | Functional Groups | Reference |
|---|---|---|---|---|
| Target compound | 1-carboxylic acid, 3-amino | Trans (1R,3R) | Fmoc-amino, carboxylic acid | |
| trans-4-({(9H-Fluoren-9-ylmethoxy)carbonylamino}methyl)cyclohexanecarboxylic acid | 4-amino, 1-carboxylic acid | Trans (1R,4R) | Fmoc-methylamino, carboxylic acid | |
| (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid | 2-amino, 1-carboxylic acid | Cis (1S,2R) | Altered hydrogen-bonding capabilities |
Key Findings :
- Substituent position dictates hydrogen-bonding patterns and interactions with biological targets. For example, the 1,3-trans configuration in the target compound may enhance binding to proteases compared to 1,4-trans analogues .
Unsaturation and Functionalization
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
